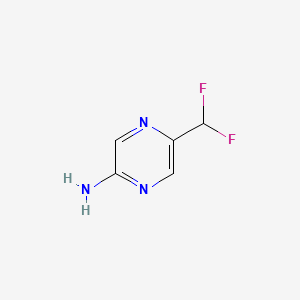

5-(Difluoromethyl)pyrazin-2-amine

Description

BenchChem offers high-quality 5-(Difluoromethyl)pyrazin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Difluoromethyl)pyrazin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-(difluoromethyl)pyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5F2N3/c6-5(7)3-1-10-4(8)2-9-3/h1-2,5H,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXPPWWNZWGBCEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CC(=N1)N)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5F2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide to 5-(Difluoromethyl)pyrazin-2-amine: Properties, Synthesis, and Applications

5-(Difluoromethyl)pyrazin-2-amine is a heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. Its structure marries two key features that are highly sought after in the design of bioactive molecules: the pyrazine core and the difluoromethyl group.

The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms, is a well-established pharmacophore found in numerous clinically approved drugs.[1][2] The nitrogen atoms act as hydrogen bond acceptors and modulate the electronic properties of the ring, enabling it to interact with a wide array of biological targets.[2][3] This scaffold is known for its metabolic stability and is a component in drugs with applications ranging from anticancer to antimicrobial and neuroprotective activities.[1]

The incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, with over 20% of all pharmaceuticals containing at least one fluorine atom.[4][5] The difluoromethyl (CHF₂) group, in particular, serves as a lipophilic bioisostere for hydroxyl or thiol groups. Its introduction can profoundly influence a molecule's physicochemical properties, including lipophilicity, metabolic stability, membrane permeability, and binding affinity, often leading to enhanced pharmacokinetic and pharmacodynamic profiles.[4]

This guide provides a comprehensive overview of the core chemical properties, synthetic strategies, reactivity profile, and therapeutic potential of 5-(Difluoromethyl)pyrazin-2-amine, offering a technical resource for researchers and scientists engaged in drug development.

Physicochemical and Spectroscopic Profile

The fundamental properties of 5-(Difluoromethyl)pyrazin-2-amine are summarized below. This data is essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Source |

| CAS Number | 1785551-80-5 | [6][7] |

| Molecular Formula | C₅H₅F₂N₃ | [6] |

| Molecular Weight | 145.11 g/mol | [6] |

| Appearance | Yellow Solid | [6] |

| Purity | ≥95.00% | [6] |

| Storage | Store at 0-8 °C | [6] |

Table 1: Core Physicochemical Properties.

Spectroscopic Characterization

While specific, detailed spectra are proprietary to manufacturers, the expected NMR and MS characteristics can be predicted based on the molecule's structure:

-

¹H NMR: The spectrum would feature a characteristic triplet for the proton of the CHF₂ group due to coupling with the two fluorine atoms. Signals for the two distinct protons on the pyrazine ring would appear in the aromatic region (typically δ 8.0-8.5 ppm). A broad singlet corresponding to the amine (-NH₂) protons would also be present.

-

¹³C NMR: Carbon signals would be observed for the four unique carbons in the pyrazine ring and the carbon of the difluoromethyl group. The carbon in the CHF₂ group would appear as a triplet due to one-bond coupling with the fluorine atoms.

-

¹⁹F NMR: A doublet signal would be expected, corresponding to the two equivalent fluorine atoms coupled to the single proton of the difluoromethyl group.

-

Mass Spectrometry (MS): The molecular ion peak (M+) would be observed at m/z 145.04, corresponding to the exact mass of the compound.

Synthesis and Chemical Reactivity

The synthesis of 5-(Difluoromethyl)pyrazin-2-amine is a multi-step process that requires strategic introduction of both the amine and the difluoromethyl functionalities onto the pyrazine core.

Synthetic Strategy Overview

A plausible and efficient synthetic route involves the initial formation of a halogenated pyrazine precursor, followed by difluoromethylation and subsequent amination.

Caption: A potential synthetic workflow for 5-(Difluoromethyl)pyrazin-2-amine.

-

Halogenation: The synthesis often begins with a commercially available pyrazine, which is halogenated to install a suitable leaving group (e.g., chlorine or bromine) at the 2-position.

-

Difluoromethylation: The introduction of the CHF₂ group is a critical and often challenging step.[1] Modern methods for direct C-H difluoromethylation of heteroaromatics are highly valuable. Radical-based approaches, for instance, using reagents like zinc bis(difluoromethanesulfinate) (Zn(SO₂CF₂H)₂), can introduce the •CHF₂ radical onto the electron-deficient pyrazine ring.[1]

-

Amination: The final step typically involves a nucleophilic aromatic substitution (SNAr) reaction. The 2-halo-5-(difluoromethyl)pyrazine intermediate is treated with ammonia or a protected amine equivalent.[1] The electron-withdrawing nature of both the pyrazine nitrogens and the difluoromethyl group activates the halide leaving group towards displacement.[1]

Chemical Reactivity Profile

The reactivity of 5-(Difluoromethyl)pyrazin-2-amine is governed by the interplay between the electron-deficient pyrazine ring and the nucleophilic primary amine.

Caption: Key reactive centers of 5-(Difluoromethyl)pyrazin-2-amine.

-

Reactivity of the Primary Amine: The 2-amino group is a potent nucleophile and represents the primary site for derivatization. It readily reacts with a wide range of electrophiles, such as acyl chlorides, sulfonyl chlorides, and isocyanates, to form stable amide, sulfonamide, and urea linkages, respectively. This reactivity is fundamental to its role as a scaffold for building more complex molecules in drug discovery programs.

-

Reactivity of the Pyrazine Ring: The pyrazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms.[1] This characteristic is further amplified by the strong electron-withdrawing effect of the 5-(difluoromethyl) group. Consequently, the ring is highly activated towards nucleophilic aromatic substitution (SNAr) but deactivated towards electrophilic aromatic substitution.

Exemplary Experimental Protocol: Amide Coupling

To illustrate its practical application, the following section details a generalized, step-by-step protocol for the coupling of 5-(Difluoromethyl)pyrazin-2-amine with a generic carboxylic acid (R-COOH). This is a foundational reaction in medicinal chemistry for library synthesis.

Objective: To synthesize N-(5-(difluoromethyl)pyrazin-2-yl)amide.

Materials:

-

5-(Difluoromethyl)pyrazin-2-amine

-

Carboxylic acid (R-COOH)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

Ethyl acetate, Saturated aq. NaHCO₃, Brine

-

Anhydrous MgSO₄

Methodology:

-

Reagent Preparation: To a solution of the carboxylic acid (1.2 equivalents) in anhydrous DMF, add HATU (1.2 equivalents) and DIPEA (3.0 equivalents). Stir the mixture at room temperature for 15 minutes.

-

Rationale: This pre-activation step forms a highly reactive acyl-activated ester intermediate from the carboxylic acid, facilitated by the coupling agent HATU. DIPEA acts as a non-nucleophilic base to neutralize the generated acids.

-

-

Coupling Reaction: Add a solution of 5-(Difluoromethyl)pyrazin-2-amine (1.0 equivalent) in anhydrous DMF to the activated carboxylic acid mixture.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 2-12 hours).

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution (to remove unreacted acid and HATU byproducts) and brine.

-

Rationale: The aqueous work-up serves to quench the reaction and remove water-soluble reagents and byproducts.

-

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield the desired amide.

-

Rationale: Chromatography is essential to isolate the pure product from any remaining starting materials, reagents, or side products, ensuring high purity for subsequent biological testing.

-

Applications and Significance in Drug Development

The unique combination of the pyrazine heterocycle and the difluoromethyl group makes 5-(Difluoromethyl)pyrazin-2-amine a highly valuable building block for creating novel therapeutic agents.

-

Bioisosterism and Improved Properties: The CHF₂ group can act as a bioisostere of a hydroxyl group, capable of forming hydrogen bonds, but with increased lipophilicity. This can enhance cell membrane permeability and improve oral bioavailability.[4] Furthermore, the robust C-F bonds render the group more resistant to metabolic oxidation compared to a methyl or methoxy group, often leading to an improved pharmacokinetic profile.

-

Scaffold for Kinase Inhibitors: Many kinase inhibitors feature a heterocyclic amine core that forms critical hydrogen bonds within the ATP-binding pocket of the target kinase. The 2-aminopyrazine motif is a common and effective scaffold for this purpose. Derivatization of the amino group allows for the exploration of different side chains to achieve potency and selectivity.

-

Diverse Pharmacological Potential: Pyrazine derivatives are associated with a broad spectrum of biological activities.[2] The incorporation of the difluoromethyl group can fine-tune these activities and lead to the discovery of novel agents with potential applications as anticancer, anti-inflammatory, antiviral, or antibacterial drugs.[2][4]

Conclusion

5-(Difluoromethyl)pyrazin-2-amine stands out as a strategically important molecular building block. Its chemical architecture provides a robust platform for generating diverse libraries of complex molecules. The electron-deficient, yet functionalizable, pyrazine core, combined with the property-enhancing difluoromethyl group, offers medicinal chemists a powerful tool to address the multifaceted challenges of modern drug discovery. A thorough understanding of its physicochemical properties, reactivity, and synthetic accessibility is paramount for leveraging its full potential in the development of next-generation therapeutics.

References

- Benchchem. 5-(Difluoromethyl)pyrazin-2-amine | 1785551-80-5.

- Jiehua Medicine. 5-(difluoromethoxy)pyrazin-2-amine.

- PubMed. Pharmacological activity and mechanism of pyrazines.

- Fluorochem. 5-(DIFLUOROMETHYL)PYRAZINE-2-CARBOXYLIC ACID.

- National Institutes of Health (NIH). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines.

- AChemBlock. 5-(Difluoromethyl)pyrazin-2-amine 95.00% | CAS: 1785551-80-5.

- ResearchGate. Pharmacological activity and mechanism of pyrazines | Request PDF.

- World Anti Doping Agency (WADA). The Prohibited List.

- MDPI. One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study.

- Fujifilm Wako Pure Chemical Corporation. 5-(DIFLUOROMETHYL)PYRAZIN-2-AMINE.

- PubMed Central. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems.

- PubChem. 5-(Trifluoromethyl)pyrazin-2-amine.

- PubMed Central. Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry.

Sources

- 1. 5-(Difluoromethyl)pyrazin-2-amine | 1785551-80-5 | Benchchem [benchchem.com]

- 2. Pharmacological activity and mechanism of pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 5-(Difluoromethyl)pyrazin-2-amine 95.00% | CAS: 1785551-80-5 | AChemBlock [achemblock.com]

- 7. 1785551-80-5・5-(DIFLUOROMETHYL)PYRAZIN-2-AMINE・5-(DIFLUOROMETHYL)PYRAZIN-2-AMINE【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]

5-(Difluoromethyl)pyrazin-2-amine IUPAC name and structure

An In-Depth Technical Guide to 5-(Difluoromethyl)pyrazin-2-amine: A Privileged Scaffold in Modern Drug Discovery

Introduction

In the landscape of contemporary medicinal chemistry, the strategic design of molecular building blocks is paramount to the successful development of novel therapeutics. Among the myriad of heterocyclic scaffolds, the pyrazine core has garnered significant attention for its presence in numerous biologically active compounds. This guide focuses on a particularly promising derivative, 5-(difluoromethyl)pyrazin-2-amine, a compound that stands at the confluence of several key attributes for drug design. Its structure, which marries a versatile pyrazine ring with a reactive amino group and a bio-enhancing difluoromethyl moiety, positions it as a "privileged scaffold."[1] This term denotes a molecular framework with the inherent ability to bind to multiple biological targets, thereby serving as a fertile starting point for the discovery of new drugs and agrochemicals.[1]

This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals, detailing the nomenclature, structure, physicochemical properties, synthesis, and the profound potential of 5-(difluoromethyl)pyrazin-2-amine in medicinal chemistry.

Nomenclature and Chemical Structure

The unambiguous identification of a chemical entity is fundamental. The compound is systematically named according to IUPAC nomenclature, which provides a clear and precise description of its molecular architecture.

IUPAC Name: 5-(difluoromethyl)pyrazin-2-amine[2]

Chemical Structure:

Figure 1: Chemical structure of 5-(difluoromethyl)pyrazin-2-amine.

Physicochemical and Spectroscopic Data

A thorough understanding of a compound's physical and chemical properties is crucial for its application in research and development. The key properties of 5-(difluoromethyl)pyrazin-2-amine are summarized below.

| Property | Value | Source |

| Molecular Formula | C₅H₅F₂N₃ | [2] |

| Molecular Weight | 145.11 g/mol | [2] |

| CAS Number | 1785551-80-5 | [2] |

| Appearance | Yellow solid | [2] |

| Storage Conditions | 0-8 °C | [2] |

| SMILES | NC1=NC=C(C(F)F)N=C1 | [2] |

While extensive, publicly available spectroscopic data (NMR, IR, Mass Spec) for this specific compound is not readily found in the initial search, predicted mass spectrometry data for a similar compound, 5-(difluoromethyl)pyridin-2-amine, suggests that the [M+H]⁺ ion would have an m/z of approximately 145.05719.[3]

Synthesis and Manufacturing

The synthesis of 5-(difluoromethyl)pyrazin-2-amine can be approached through several strategic routes. The choice of a particular synthetic pathway often depends on the availability of starting materials, desired scale, and overall efficiency. The two primary conceptual strategies involve the functionalization of a pre-existing pyrazine ring or the de novo construction of the heterocyclic core.

Functionalization of a Pre-formed Pyrazine Ring

A plausible and efficient method for the synthesis of 5-(difluoromethyl)pyrazin-2-amine involves a two-step process starting from a suitably substituted pyrazine.[1]

-

Introduction of the Difluoromethyl Group: A key challenge is the introduction of the difluoromethyl (CHF₂) group at the C-5 position of the pyrazine ring.[1] This can be achieved through direct C-H difluoromethylation of a pyrazine precursor, although methods for this specific transformation are not extensively documented.[1] Radical-based methods, such as Minisci-type reactions using reagents like zinc bis(difluoromethanesulfinate) (Zn(SO₂CF₂H)₂), are common for introducing the CHF₂ group onto electron-deficient heterocycles.[1]

-

Amination of a Halogenated Intermediate: A more common approach involves the nucleophilic substitution of a leaving group, such as a halogen, from a 2-halopyrazine.[1] A likely synthetic intermediate would be 2-chloro-5-(difluoromethyl)pyrazine. The amination of this intermediate can be carried out using ammonia or a protected amine equivalent, followed by deprotection if necessary.[1] The electron-withdrawing nature of the pyrazine ring enhances the reactivity of the 2-halopyrazine towards nucleophilic substitution.[1]

Figure 2: A potential synthetic workflow for 5-(difluoromethyl)pyrazin-2-amine.

De Novo Pyrazine Ring Formation

Constructing the pyrazine ring from acyclic precursors offers a versatile approach to introduce desired substituents at specific positions. While specific literature detailing the de novo synthesis of 5-(difluoromethyl)pyrazin-2-amine is sparse, analogous syntheses of substituted pyrazines provide a conceptual framework.[1] One common strategy involves the condensation of α-dicarbonyl compounds with 1,2-diamines.[1]

Role in Medicinal Chemistry and Drug Discovery

The designation of 5-(difluoromethyl)pyrazin-2-amine as a "privileged scaffold" is not arbitrary; it is based on the synergistic contributions of its three key structural components: the pyrazine ring, the 2-amino group, and the difluoromethyl group.[1]

The Pyrazine Ring: A Versatile Heterocycle

Pyrazine is a nitrogen-containing six-membered heterocyclic ring frequently found in clinically used drugs.[4] The nitrogen atoms can act as hydrogen bond acceptors, enhancing the binding affinity of a molecule to its biological target.[4] The pyrazine moiety is present in a diverse range of therapeutic agents, including the antituberculosis drug Pyrazinamide, the anticancer agent Bortezomib, and the hypnotic agent Zopiclone.

The 2-Amino Group: A Handle for Derivatization

The amino group at the 2-position of the pyrazine ring is a crucial functional handle for synthetic modification. It provides a reactive site for a wide array of chemical transformations, such as acylation, alkylation, and various coupling reactions.[1] This allows for the facile generation of large libraries of derivatives for structure-activity relationship (SAR) studies, a cornerstone of modern drug discovery. The 2-aminopyrazine core is a well-established privileged scaffold, particularly in the development of kinase inhibitors.[1]

The Difluoromethyl Group: A Bioenhancer

The introduction of fluorine atoms into heterocyclic compounds is a widely employed and highly effective strategy in drug design.[1] The difluoromethyl (-CHF₂) group, in particular, offers several advantages:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to metabolic oxidation. This can increase the in vivo half-life of a drug, leading to an improved duration of action.[1]

-

Increased Binding Affinity: The high electronegativity of fluorine can alter the electronic properties of the molecule, potentially leading to stronger interactions with target proteins.[1]

-

Improved Bioavailability: The lipophilicity of a molecule can be fine-tuned by the addition of fluorine-containing groups, which can enhance its ability to cross cell membranes.[1]

-

Bioisosterism: The -CHF₂ group is considered a bioisostere of the hydroxyl (-OH), thiol (-SH), and amine (-NH₂) groups, meaning it can mimic the interactions of these common functional groups while often providing superior metabolic stability.[1]

Experimental Protocol: A Representative Synthesis

The following is a hypothetical, step-by-step protocol for the synthesis of 5-(difluoromethyl)pyrazin-2-amine based on the plausible synthetic route of aminating a halogenated precursor. This protocol is intended for illustrative purposes and should be adapted and optimized based on laboratory conditions and safety assessments.

Objective: To synthesize 5-(difluoromethyl)pyrazin-2-amine from 2-chloro-5-(difluoromethyl)pyrazine.

Materials:

-

2-chloro-5-(difluoromethyl)pyrazine

-

Anhydrous ammonia in a suitable solvent (e.g., 1,4-dioxane or ethanol)

-

Sealed reaction vessel (e.g., a pressure tube)

-

Magnetic stirrer and heating mantle

-

Standard laboratory glassware for workup and purification

-

Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a clean, dry, and appropriately sized sealed reaction vessel, dissolve 2-chloro-5-(difluoromethyl)pyrazine (1.0 eq) in the chosen anhydrous solvent.

-

Addition of Ammonia: To the solution, add a solution of anhydrous ammonia (excess, e.g., 5-10 eq).

-

Reaction Conditions: Securely seal the reaction vessel and place it on a magnetic stirrer with a heating mantle. Heat the reaction mixture to a temperature between 100-150 °C. The optimal temperature and reaction time should be determined by monitoring the reaction progress using a suitable analytical technique (e.g., TLC or LC-MS).

-

Workup: After the reaction is complete (as indicated by the consumption of the starting material), cool the reaction vessel to room temperature. Carefully unseal the vessel in a well-ventilated fume hood.

-

Extraction: Transfer the reaction mixture to a separatory funnel. Dilute with water and extract the product with an organic solvent such as ethyl acetate (3x).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-(difluoromethyl)pyrazin-2-amine.

-

Characterization: Confirm the identity and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC).

Conclusion

5-(Difluoromethyl)pyrazin-2-amine represents a highly valuable and strategically designed building block for the discovery of new bioactive molecules. The convergence of a versatile pyrazine core, a synthetically tractable amino group, and the advantageous properties of the difluoromethyl moiety makes it a privileged scaffold with significant potential in both medicinal and agrochemical research. While published research specifically detailing the extensive use of this compound is still emerging, the foundational principles of medicinal chemistry strongly support its utility as a key intermediate for the generation of novel chemical entities with enhanced biological profiles. As the demand for innovative therapeutics continues to grow, the strategic application of such well-designed molecular frameworks will undoubtedly play a pivotal role in the future of drug discovery.

References

-

PubChemLite. (n.d.). 5-(difluoromethyl)pyridin-2-amine (C6H6F2N2). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 57468575, 5-Difluoromethympyrazine-2-carboxylic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13341115, 5-(Trifluoromethyl)pyrazin-2-amine. Retrieved from [Link]

- U.S. Patent No. US2396067A. (1946). Preparation of 2-aminopyrazine. Google Patents.

-

El-Sayed, N. N. E., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(15), 4998. Retrieved from [Link]

-

Li, Q., et al. (2023). Pharmacological activity and mechanism of pyrazines. European Journal of Medicinal Chemistry, 258, 115544. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 2-aminopyrazine. Retrieved from [Link]

Sources

- 1. 5-(Difluoromethyl)pyrazin-2-amine | 1785551-80-5 | Benchchem [benchchem.com]

- 2. 5-(Difluoromethyl)pyrazin-2-amine 95.00% | CAS: 1785551-80-5 | AChemBlock [achemblock.com]

- 3. PubChemLite - 5-(difluoromethyl)pyridin-2-amine (C6H6F2N2) [pubchemlite.lcsb.uni.lu]

- 4. Pharmacological activity and mechanism of pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]

5-(Difluoromethyl)pyrazin-2-amine CAS number 1785551-80-5

An In-Depth Technical Guide to 5-(Difluoromethyl)pyrazin-2-amine (CAS: 1785551-80-5): A Privileged Scaffold for Modern Drug Discovery

Abstract

5-(Difluoromethyl)pyrazin-2-amine is a specialized heterocyclic building block positioned at the intersection of two powerful strategies in modern medicinal chemistry: the use of privileged scaffolds and the strategic application of fluorine. The molecule incorporates the 2-aminopyrazine core, a motif renowned for its ability to form critical hydrogen bond interactions in the hinge region of protein kinases, making it a cornerstone for the development of targeted therapeutics in oncology and immunology.[1][2] This is augmented by the presence of a difluoromethyl (-CHF2) group, a functional moiety prized for its ability to enhance metabolic stability, modulate physicochemical properties, and introduce unique electronic characteristics.[3] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the physicochemical properties, chemical reactivity, synthetic utility, and strategic applications of 5-(Difluoromethyl)pyrazin-2-amine, establishing its role as a high-value intermediate for the synthesis of next-generation bioactive compounds.

The Strategic Convergence of Pyrazine and Fluorine in Medicinal Chemistry

The design of novel therapeutics often relies on the combination of established pharmacophores with bioisosteric modifications to optimize potency, selectivity, and pharmacokinetic profiles. 5-(Difluoromethyl)pyrazin-2-amine exemplifies this approach by uniting the proven utility of the pyrazine ring with the transformative effects of fluorination.

The Pyrazine Ring: A "Privileged Scaffold"

The pyrazine ring is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4. Its derivatives are found in numerous FDA-approved drugs, validating its status as a "privileged scaffold"—a molecular framework capable of binding to multiple biological targets.[3] Notable examples include the anti-tuberculosis agent Pyrazinamide, the anti-diabetic drug Glipizide, and the proteasome inhibitor Bortezomib used in cancer therapy.[3] The utility of the pyrazine core, particularly the 2-aminopyrazine motif, is especially pronounced in the field of kinase inhibition, where the arrangement of nitrogen atoms is ideal for interacting with the ATP-binding pocket of enzymes.[1][2]

The Difluoromethyl Group: A Bioactive Modifier

The introduction of fluorine into drug candidates is a widely adopted and highly effective strategy in drug discovery.[3] The difluoromethyl group (-CHF2) serves as a unique bioisostere for hydroxyl (-OH) or thiol (-SH) groups. It can act as a hydrogen bond donor and, due to the high electronegativity of fluorine, powerfully influences the acidity of nearby protons. Its inclusion can significantly enhance metabolic stability by blocking sites of oxidative metabolism, improve membrane permeability, and increase binding affinity to target proteins.[3]

Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of 5-(Difluoromethyl)pyrazin-2-amine is critical for its effective use in synthesis and research.

Physical and Chemical Properties

The key properties of this compound are summarized in the table below, based on data from commercial suppliers.[4]

| Property | Value | Reference |

| CAS Number | 1785551-80-5 | [4][5] |

| Molecular Formula | C₅H₅F₂N₃ | [4] |

| Molecular Weight | 145.11 g/mol | [4] |

| Appearance | Yellow Solid | [4] |

| Purity | ≥95.0% | [4] |

| IUPAC Name | 5-(difluoromethyl)pyrazin-2-amine | [4] |

| SMILES | NC1=NC=C(C(F)F)N=C1 | [4] |

| Recommended Storage | Store at 0-8 °C | [4] |

Predicted Spectroscopic Data

While experimental spectra should be acquired for confirmation, the structure of 5-(Difluoromethyl)pyrazin-2-amine allows for the prediction of key spectroscopic features, which is essential for reaction monitoring and characterization.

-

¹H NMR: The spectrum is expected to show a characteristic triplet for the proton of the -CHF₂ group due to coupling with the two fluorine atoms. A broad singlet corresponding to the -NH₂ protons and two distinct singlets or doublets for the aromatic protons on the pyrazine ring would also be anticipated.

-

¹⁹F NMR: A doublet is expected for the two equivalent fluorine atoms, resulting from coupling to the single proton in the -CHF₂ group.

-

¹³C NMR: The spectrum will show five distinct carbon signals. The carbon of the -CHF₂ group will appear as a triplet due to C-F coupling.

-

Mass Spectrometry (MS): The nominal mass would be 145, with the high-resolution mass spectrum confirming the elemental composition of C₅H₅F₂N₃.

Chemical Reactivity and Synthetic Utility

The synthetic value of 5-(Difluoromethyl)pyrazin-2-amine stems from the distinct reactivity of its constituent parts: the electron-deficient pyrazine core and the nucleophilic primary amine.

Reactivity of the Pyrazine Core

The pyrazine ring is an electron-deficient aromatic system because of the two highly electronegative nitrogen atoms, which withdraw electron density from the ring carbons.[3] This electronic nature is further amplified by the strong electron-withdrawing effect of the 5-(difluoromethyl) group. Consequently, the pyrazine ring is:

-

Deactivated towards Electrophilic Aromatic Substitution: Reactions such as nitration or Friedel-Crafts are generally difficult.

-

Activated towards Nucleophilic Aromatic Substitution (SNAr): The ring is susceptible to attack by nucleophiles, particularly at the carbon atoms adjacent to the nitrogen atoms.[3]

The Versatility of the 2-Amino Group

The primary amino group at the C2 position is the molecule's principal reactive handle for synthetic elaboration. Its nucleophilic character allows it to participate in a wide array of transformations essential for building molecular complexity. This includes:

-

Acylation/Amide Bond Formation: Reaction with carboxylic acids, acid chlorides, or activated esters to form amides. This is a cornerstone of many synthetic routes for kinase inhibitors.[6]

-

Buchwald-Hartwig Amination: Serving as the amine component in palladium-catalyzed cross-coupling reactions with aryl or heteroaryl halides to form C-N bonds.

-

Sulfonamide Formation: Reacting with sulfonyl chlorides to produce sulfonamides.

The diagram below illustrates the key reactive sites and potential synthetic transformations.

Caption: Key reactive sites and synthetic pathways for 5-(Difluoromethyl)pyrazin-2-amine.

Application in Drug Discovery: A Focus on Kinase Inhibition

The structural features of 5-(Difluoromethyl)pyrazin-2-amine make it an exceptionally valuable scaffold for designing protein kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and inflammatory diseases.[7]

The 2-Aminopyrazine Motif in Kinase Binding

Protein kinases share a conserved ATP-binding site, which includes a "hinge region" that connects the N- and C-terminal lobes of the enzyme. Small molecule inhibitors often achieve their potency and selectivity by forming specific hydrogen bonds with this hinge region. The 2-aminopyrazine scaffold is perfectly pre-organized for this interaction:

-

The N1 nitrogen of the pyrazine ring typically acts as a hydrogen bond acceptor .

-

The exocyclic 2-amino group acts as a hydrogen bond donor .

This bidentate hydrogen bonding pattern mimics the interaction of the adenine portion of ATP, allowing derivatives of this scaffold to act as potent ATP-competitive inhibitors.[1][2]

Caption: Simplified kinase signaling pathway showing competitive inhibition at the ATP-binding site.

Proposed Synthetic Protocol and Mechanistic Rationale

While specific vendor-proprietary synthesis routes are not public, a logical and robust synthetic pathway can be designed based on established principles of heterocyclic chemistry. The following multi-step protocol is proposed as a viable method for laboratory-scale synthesis.

Experimental Protocol: A Plausible Three-Stage Synthesis

Stage 1: Synthesis of 2-Amino-5-bromopyrazine This well-established starting material can be synthesized or procured commercially. The bromine atom serves as a versatile handle for introducing the difluoromethyl precursor.

Stage 2: Formylation via Palladium-Catalyzed Carbonylation

-

Rationale: This step introduces a formyl (-CHO) group, which is an excellent precursor for difluoromethylation. Palladium-catalyzed carbonylation is chosen for its reliability and functional group tolerance. Using a syngas equivalent like carbon monoxide and a silane reducing agent provides a direct route to the aldehyde.

-

Protocol:

-

To an oven-dried Schlenk flask, add 2-amino-5-bromopyrazine (1.0 eq), palladium acetate (Pd(OAc)₂, 0.02 eq), and a suitable phosphine ligand like Xantphos (0.04 eq).

-

Evacuate and backfill the flask with argon three times.

-

Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).

-

Add a base such as triethylamine (2.0 eq) followed by a silane reducing agent (e.g., polymethylhydrosiloxane, PMHS, 1.5 eq).

-

Pressurize the vessel with carbon monoxide (CO, 1-3 atm) from a balloon.

-

Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours.

-

Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting bromide and the appearance of the aldehyde product.

-

Upon completion, cool the reaction, filter through a pad of celite to remove the catalyst, and concentrate under reduced pressure. Purify the crude product via column chromatography to yield 2-amino-5-formylpyrazine.

-

Stage 3: Deoxofluorination to 5-(Difluoromethyl)pyrazin-2-amine

-

Rationale: This is the key fluorination step. A deoxofluorinating agent like diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) is used to convert the aldehyde's carbonyl group into a difluoromethylene group. Deoxo-Fluor® is often preferred for its enhanced thermal stability compared to DAST.

-

Protocol:

-

Dissolve 2-amino-5-formylpyrazine (1.0 eq) in anhydrous dichloromethane (DCM) in a fluorinated ethylene propylene (FEP) or polyethylene flask under an argon atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Causality: The low temperature is critical to control the reactivity of the fluorinating agent and minimize side reactions.

-

Slowly add Deoxo-Fluor® (1.2-1.5 eq) dropwise via syringe over 30 minutes.

-

Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.

-

Self-Validation: Monitor the reaction carefully by ¹⁹F NMR of an aliquot to track the formation of the -CHF₂ signal and consumption of the fluorinating agent.

-

Carefully quench the reaction by slowly adding it to a cooled, saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extract the aqueous layer with DCM (3x). Combine the organic layers, dry with anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

-

Purify the final product by flash column chromatography on silica gel to yield 5-(Difluoromethyl)pyrazin-2-amine.

-

Caption: Proposed three-stage synthetic workflow for 5-(Difluoromethyl)pyrazin-2-amine.

Handling, Storage, and Safety

-

Storage: As recommended by suppliers, the compound should be stored in a tightly sealed container at 0-8 °C to ensure long-term stability.[4]

-

Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Handle in a well-ventilated area or a chemical fume hood.

-

Safety: While specific toxicity data for this compound is not widely published, related fluorinated aminopyrazines and aminopyridines can be harmful if swallowed, in contact with skin, or if inhaled.[8] Assume the compound is toxic and handle with appropriate care. Refer to the supplier's Safety Data Sheet (SDS) for detailed information.

Conclusion

5-(Difluoromethyl)pyrazin-2-amine stands out as a highly valuable and strategically designed building block for modern drug discovery. It synergistically combines the proven pharmacophoric properties of the 2-aminopyrazine scaffold with the advantageous physicochemical effects of difluoromethylation. Its demonstrated utility in accessing kinase inhibitor cores, coupled with a versatile reactive handle for further synthetic elaboration, positions it as a critical tool for researchers aiming to develop potent, selective, and metabolically robust therapeutics. The logical synthetic pathways available for its derivatization further enhance its appeal to medicinal chemists working at the forefront of pharmaceutical innovation.

References

- The Role of Pyrazine in Pharmaceutical Synthesis and Drug Development. Self-hosted.

- 5-(Difluoromethyl)pyrazin-2-amine | 1785551-80-5. Benchchem.

- Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central.

- 5-(DIFLUOROMETHYL)PYRAZINE-2-CARBOXYLIC ACID. Fluorochem.

- 5-(Difluoromethyl)pyrazin-2-amine 95.00% | CAS: 1785551-80-5. AChemBlock.

- 5-(difluoromethyl)pyrazin-2-amine [1785551-80-5]. King-Pharm.

- 5-(DIFLUOROMETHYL)PYRAZIN-2-AMINE. FujiFilm Wako.

- 5-(Trifluoromethyl)pyrazin-2-amine | C5H4F3N3 | CID 13341115. PubChem.

- Pyrazine derivative synthesis in a continuous-flow system. PubMed Central.

- Pyrazines in Drug Discovery. PharmaBlock.

- Pyrazine-based small molecule kinase inhibitors: clinical applications and p

Sources

- 1. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. 5-(Difluoromethyl)pyrazin-2-amine | 1785551-80-5 | Benchchem [benchchem.com]

- 4. 5-(Difluoromethyl)pyrazin-2-amine 95.00% | CAS: 1785551-80-5 | AChemBlock [achemblock.com]

- 5. 5-(difluoromethyl)pyrazin-2-amine [1785551-80-5] | King-Pharm [king-pharm.com]

- 6. Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 5-(Trifluoromethyl)pyrazin-2-amine | C5H4F3N3 | CID 13341115 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 5-(Difluoromethyl)pyrazin-2-amine: A Privileged Scaffold for Modern Drug Discovery

This technical guide provides a comprehensive overview of 5-(Difluoromethyl)pyrazin-2-amine, a heterocyclic building block of significant interest to researchers, medicinal chemists, and drug development professionals. We will delve into its molecular characteristics, explore robust synthetic strategies, and discuss its potential applications as a privileged scaffold in the design of novel therapeutics, all grounded in established scientific principles.

Introduction: The Convergence of Pyrazine and Difluoromethyl Moieties

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug design. The unique physicochemical properties of the fluorine atom—its high electronegativity, small steric footprint, and the strength of the carbon-fluorine bond—can profoundly enhance a molecule's pharmacological profile.[1] These enhancements often manifest as improved metabolic stability, increased binding affinity to biological targets, and modulated bioavailability.[1]

Within the diverse landscape of fluorinated functional groups, the difluoromethyl (-CHF2) group holds a special significance. It is considered a bioisostere of hydroxyl (-OH), thiol (-SH), and even amine (-NH2) groups, capable of acting as a lipophilic hydrogen bond donor.[1] This mimicry allows it to engage in critical interactions with protein targets while offering superior metabolic stability compared to its non-fluorinated counterparts.

5-(Difluoromethyl)pyrazin-2-amine sits at the confluence of these advantageous properties, merging the bio-activity of the pyrazine ring with the pharmacological benefits of the difluoromethyl group. The pyrazine core is a well-established pharmacophore found in numerous FDA-approved drugs, and its derivatives are known to possess a wide range of biological activities, including anticancer and antimicrobial properties. The presence of a primary amino group at the 2-position provides a versatile handle for further chemical elaboration, making this molecule a "privileged scaffold"—a molecular framework with a high propensity for binding to multiple biological targets and serving as a robust starting point for drug discovery campaigns.[1]

Molecular Profile

A clear understanding of the fundamental molecular properties of 5-(Difluoromethyl)pyrazin-2-amine is essential for its effective application in research and development.

| Property | Value | Source |

| Molecular Formula | C₅H₅F₂N₃ | |

| Molecular Weight | 145.11 g/mol | |

| IUPAC Name | 5-(difluoromethyl)pyrazin-2-amine | AChemBlock |

| CAS Number | 1785551-80-5 | AChemBlock |

| Appearance | Yellow solid | AChemBlock |

| Canonical SMILES | C1=C(N=C(C=N1)N)C(F)F | AChemBlock |

Synthetic Pathways and Methodologies

While specific, detailed experimental protocols for the synthesis of 5-(Difluoromethyl)pyrazin-2-amine are not extensively documented in peer-reviewed literature, a logical and chemically sound synthetic strategy can be devised based on established methodologies for related heterocyclic compounds. The most plausible route involves a multi-step process commencing from a suitable pyrazine precursor, with the key transformations being the introduction of the difluoromethyl group and the subsequent installation of the amine functionality.

A likely key intermediate in this synthesis is 5-(difluoromethyl)pyrazine-2-carboxylic acid .[2] The conversion of this carboxylic acid to the target amine is a standard transformation in organic synthesis.

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for 5-(Difluoromethyl)pyrazin-2-amine.

Experimental Protocol: A Plausible Approach

The following protocol is a scientifically informed projection based on standard organic chemistry transformations and should be optimized for specific laboratory conditions.

Step 1: Synthesis of 5-(Difluoromethyl)pyrazine-2-carboxylic acid (Intermediate B)

The introduction of the difluoromethyl group onto the pyrazine ring is a critical step. Modern difluoromethylation techniques often employ radical-based methods or the use of nucleophilic or electrophilic difluoromethylating agents. A plausible approach would involve the cross-coupling of a halogenated pyrazine precursor, such as 5-bromopyrazine-2-carboxylic acid, with a suitable difluoromethyl source.

Step 2: Conversion to 5-(Difluoromethyl)pyrazin-2-amine (Compound F) via Curtius Rearrangement

The Curtius rearrangement provides a reliable method for the conversion of a carboxylic acid to a primary amine with the loss of one carbon atom.

-

Acid Chloride Formation: 5-(Difluoromethyl)pyrazine-2-carboxylic acid (1.0 eq) is dissolved in a suitable anhydrous solvent (e.g., dichloromethane or toluene) under an inert atmosphere. Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) (1.2-1.5 eq) is added, often with a catalytic amount of dimethylformamide (DMF). The reaction mixture is stirred at room temperature or gently heated until the conversion to the acid chloride is complete, which can be monitored by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid and appearance of the sharp C=O stretch of the acid chloride at a higher wavenumber).

-

Acyl Azide Formation: The reaction mixture is cooled, and a solution of sodium azide (NaN₃) (1.5-2.0 eq) in water or as a solid is carefully added. This reaction is often performed in a biphasic system or with a phase-transfer catalyst and must be conducted with extreme caution due to the potentially explosive nature of acyl azides.

-

Rearrangement and Trapping: The resulting acyl azide is carefully heated in an inert solvent (e.g., toluene). The acyl azide undergoes thermal rearrangement to an isocyanate intermediate with the loss of nitrogen gas. This isocyanate is then trapped in situ with a suitable alcohol, such as tert-butanol, to form a stable Boc-protected amine (carbamate).

-

Deprotection: The Boc-protected amine is then treated with a strong acid, such as hydrochloric acid (HCl) or trifluoroacetic acid (TFA), in a suitable solvent to cleave the Boc group and yield the final product, 5-(Difluoromethyl)pyrazin-2-amine, typically as its corresponding salt.

Spectroscopic Characterization: An Informed Expectation

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyrazine ring, the N-H protons of the amine, and the C-H proton of the difluoromethyl group. The proton of the -CHF₂ group will appear as a triplet due to coupling with the two fluorine atoms. The aromatic protons will exhibit splitting patterns characteristic of a disubstituted pyrazine ring. The amine protons may appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will show signals for the four distinct carbon atoms in the pyrazine ring and the carbon of the difluoromethyl group. The carbon of the -CHF₂ group will appear as a triplet due to one-bond coupling with the two fluorine atoms.

-

¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing this molecule and is expected to show a doublet, corresponding to the two equivalent fluorine atoms coupled to the single proton of the difluoromethyl group.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (145.11 g/mol ).

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by N-H stretching vibrations for the primary amine in the range of 3300-3500 cm⁻¹. C-H stretching of the aromatic ring and the difluoromethyl group will also be present, along with characteristic C=N and C=C stretching vibrations of the pyrazine ring. The C-F stretching vibrations are expected in the 1000-1200 cm⁻¹ region.

Applications in Drug Discovery and Medicinal Chemistry

The unique structural features of 5-(Difluoromethyl)pyrazin-2-amine make it a highly attractive building block for the synthesis of novel bioactive molecules.

Rationale for Use as a Privileged Scaffold

Caption: Key structural features contributing to pharmacological potential.

The pyrazine ring itself is a known pharmacophore present in drugs targeting a variety of diseases. The two nitrogen atoms can act as hydrogen bond acceptors, contributing to binding affinity with target proteins. The difluoromethyl group, as previously discussed, enhances metabolic stability and can modulate the lipophilicity of the molecule, thereby improving its pharmacokinetic properties. The primary amino group at the 2-position is a key feature, providing a convenient point for chemical modification to explore structure-activity relationships (SAR). This allows for the synthesis of a diverse library of compounds for screening against various biological targets.

Derivatives of aminopyrazoles and aminopyrazines have shown a wide range of biological activities, including potential as kinase inhibitors, anticancer agents, and antimicrobials.[2][3] The introduction of the difluoromethyl group is a rational design strategy to improve upon the properties of known aminopyrazine scaffolds.

Safety, Handling, and Storage

As a research chemical, 5-(Difluoromethyl)pyrazin-2-amine should be handled with appropriate safety precautions in a well-ventilated laboratory environment, such as a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry place. Some suppliers recommend storage at 0-8 °C.

While a specific Safety Data Sheet (SDS) for this compound is not widely available, the general hazards associated with aminopyrazines and fluorinated aromatic compounds should be considered. These may include skin and eye irritation.

Conclusion

5-(Difluoromethyl)pyrazin-2-amine represents a valuable and strategically designed building block for medicinal chemistry and drug discovery. The convergence of a proven heterocyclic pharmacophore with a bio-enhancing difluoromethyl group, along with a versatile synthetic handle, provides a powerful platform for the development of next-generation therapeutics. While further research is needed to fully elucidate its biological activity profile, the foundational chemical principles and the known activities of related compounds strongly suggest that 5-(Difluoromethyl)pyrazin-2-amine is a privileged scaffold with significant potential for the discovery of novel drugs.

References

-

PubMed. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. Retrieved from [Link]

-

MDPI. (2021). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]

-

Beilstein Journals. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Retrieved from [Link]

-

ResearchGate. (2020). Spectroscopic (IR, Raman, UV, NMR) characterization and investigation of reactive properties of pyrazine-2-carboxamide.... Retrieved from [Link]

-

MDPI. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Retrieved from [Link]

-

ResearchGate. (2010). Synthesis of 2-amino-5-fluoropyridine. Retrieved from [Link]

-

PubMed. (2023). Pharmacological activity and mechanism of pyrazines. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Retrieved from [Link]

-

Ceska a Slovenska Farmacie. (2012). Synthesis and anti-infective evaluation of 5-amino-N-phenylpyrazine-2-carboxamides. Retrieved from [Link]

-

BASF. (2025). Safety Data Sheet. Retrieved from [Link]

-

Semantic Scholar. (2022). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a. Retrieved from [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Velmurugan-A./1a7e8f5b3c0e1d8e9e1c1d1a1b1c1b1c1b1c1b1c]([Link]

-

Gujarat Fluorochemicals Limited. (2016). Material Safety Data Sheet. Retrieved from [Link]

-

World Anti-Doping Agency. (2019). The Prohibited List. Retrieved from [Link]

-

ResearchGate. (2020). Vibrational spectroscopic investigations and computational study of 5-tert-Butyl-N-(4-trifluoromethylphenyl)pyrazine-2-carboxamide. Retrieved from [Link]

-

IRIS UniGe. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Retrieved from [Link]

-

Suzhou Rovathin Foreign Trade Co.,Ltd. (n.d.). 5-(Difluoromethyl)pyrazine-2-carboxylic acid,1174321-06-2. Retrieved from [Link]

-

PubChem. (n.d.). 5-Difluoromethylpyrazine-2-carboxylic acid. Retrieved from [Link]

Sources

In Silico Profiling of 5-(Difluoromethyl)pyrazin-2-amine: A Computational Guide to Bioisosteric Scaffolds

Executive Summary: The Fluorine Advantage[1]

In modern medicinal chemistry, 5-(Difluoromethyl)pyrazin-2-amine (CAS: 1785551-80-5) represents a high-value scaffold. It combines the privileged pyrazine pharmacophore—ubiquitous in kinase inhibitors (e.g., Bortezomib, Crizotinib)—with a difluoromethyl (

The

This guide provides a rigorous in silico framework to predict the physicochemical and ADMET properties of this molecule, enabling researchers to validate its utility before synthesis.

Computational Workflow Architecture

The following directed acyclic graph (DAG) illustrates the integrated workflow for profiling this scaffold.

Figure 1: Integrated computational workflow for profiling 5-(Difluoromethyl)pyrazin-2-amine.

Phase 1: Electronic Structure & pKa Prediction

The 2-amino group on the pyrazine ring is a critical ionization center. However, the electron-withdrawing nature of the pyrazine nitrogens, combined with the inductive effect (-I) of the

Density Functional Theory (DFT) Protocol

To accurately predict the geometry and electronic distribution, we employ DFT rather than standard molecular mechanics.

Step-by-Step Protocol:

-

Conformer Generation: Generate initial conformers using a force field (e.g., OPLS4) to identify the global minimum, focusing on the rotation of the

group. -

Geometry Optimization:

-

Theory Level: DFT B3LYP or

B97X-D (for dispersion corrections). -

Basis Set: 6-311+G(d,p) (diffuse functions are essential for accurate lone pair modeling).

-

Solvation: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model) with water (

).

-

-

Frequency Calculation: Confirm the stationary point (no imaginary frequencies) and calculate Zero-Point Energy (ZPE).

pKa Prediction Methodology

The basicity of the exocyclic amine is predicted using a thermodynamic cycle involving the Gibbs free energy of solvation (

Equation:

Predicted Outcome: While 2-aminopyrazine has an experimental pKa of ~2.9 - 3.2, the 5-difluoromethyl group exerts a strong electron-withdrawing effect.

-

Estimated pKa: < 2.0 (Very Weak Base).

-

Implication: The molecule will remain neutral at physiological pH (7.4), maximizing membrane permeability.

Phase 2: ADMET Profiling

The primary motivation for using the

Comparative Lipophilicity (LogP)

The following table contrasts the predicted properties of the target scaffold against its methyl and hydroxyl analogs.

| Property | 5-Methyl (Reference) | 5-Difluoromethyl (Target) | 5-Hydroxyl (Polar) |

| Formula | |||

| Predicted LogP | 0.45 | 0.85 - 1.10 | -0.80 |

| H-Bond Donors | 1 ( | 2 ( | 2 ( |

| TPSA ( | ~52 | ~52 | ~72 |

| BBB Permeability | High | High | Low |

Analysis:

The

Metabolic Stability Prediction (In Silico SOM)

Using site-of-metabolism (SOM) predictors (e.g., SMARTCyp or Xenosite), we analyze the vulnerability of the scaffold.

-

Oxidation: The pyrazine ring is electron-deficient, making it resistant to oxidative metabolism by CYP450 isoforms.

-

Dealkylation: The

bond is extremely strong (~116 kcal/mol). The

Phase 3: Molecular Docking & Bioisosterism

The unique value of 5-(Difluoromethyl)pyrazin-2-amine lies in the "Lipophilic Hydrogen Bond Donor" concept.

The Bioisostere Mechanism

The

Diagram: H-Bond Donor Vector Analysis

Figure 2: Mechanistic comparison of Hydroxyl vs. Difluoromethyl H-bond donation.

Docking Protocol

To validate this interaction in silico, standard scoring functions often underestimate the C-H...O hydrogen bond.

Modified Protocol:

-

Software: Glide (Schrödinger) or AutoDock Vina.

-

Grid Generation: Define the binding pocket (e.g., ATP binding site of a kinase).

-

Constraint Setup:

-

Set a hydrogen bond constraint on the backbone carbonyl of the target residue (e.g., the "hinge" region).

-

Allow the

proton to satisfy this constraint.

-

-

QM/MM Rescoring: Because the C-H...O interaction is electrostatic and weak (~2-3 kcal/mol), post-docking rescoring using QM/MM (e.g., Prime MM-GBSA) is required to accurately rank the binding affinity.

Conclusion

5-(Difluoromethyl)pyrazin-2-amine is a robust building block that offers a strategic advantage in drug design. By replacing a methyl group with

Key Takeaways:

-

Basicity: The molecule is a very weak base (pKa < 2.0), ensuring neutrality at physiological pH.

-

Lipophilicity: It exhibits an optimal LogP increase over methyl analogs.

-

Application: Ideal for scaffold hopping in kinase inhibitors to target backbone carbonyls in hydrophobic pockets.

References

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

-

Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry, 60(2), 797–804.[1] Link

-

Xing, L., et al. (2015). Novel Insights into the Lipophilicity of Fluorinated Substituents. ChemMedChem, 10(3), 571-583. Link

-

PubChem. (2025).[2] Compound Summary: 5-(Difluoromethyl)pyrazin-2-amine (CAS 1785551-80-5).[3][4] National Library of Medicine. Link

-

Reichardt, C., & Welton, T. (2011). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Reference for Solvation Models in DFT). Link

Sources

A Technical Guide to the Safe Handling of 5-(Difluoromethyl)pyrazin-2-amine for Research and Development Professionals

Executive Summary

This document provides a comprehensive technical guide on the safe handling, storage, and disposal of 5-(Difluoromethyl)pyrazin-2-amine (CAS RN: 1785551-80-5). As a fluorinated heterocyclic amine, this compound is of significant interest in medicinal chemistry and drug development. While specific toxicological data for this exact molecule is not extensively published, this guide synthesizes information from structurally analogous compounds, established chemical safety principles, and material safety data sheets for similar reagents to provide a robust framework for its safe utilization in a laboratory setting. The protocols and recommendations herein are designed for researchers, scientists, and drug development professionals, emphasizing the causality behind safety procedures to foster a proactive safety culture.

Section 1: Compound Identification and Physicochemical Properties

A foundational understanding of a compound's physical and chemical properties is paramount to its safe handling. 5-(Difluoromethyl)pyrazin-2-amine is a solid at room temperature with a relatively low melting point, indicating that care must be taken to avoid unintended melting or sublimation.

| Property | Value | Source |

| CAS Registry Number | 1785551-80-5 | [1][2] |

| Molecular Formula | C₅H₅F₂N₃ | [1] |

| Molecular Weight | 145.11 g/mol | [1] |

| Appearance | Yellow solid | [1] |

| Melting Point / Range | 41 - 43 °C / 105.8 - 109.4 °F | [3] |

| Recommended Storage | Store at 0-8 °C in a dry, well-ventilated place. | [1][4] |

| InChIKey | Not readily available. | |

| SMILES | NC1=NC=C(C(F)F)N=C1 | [1] |

Section 2: Hazard Analysis and Mechanistic Insights

While a complete GHS classification for 5-(Difluoromethyl)pyrazin-2-amine is not available, data from the closely related analog, 5-(Trifluoromethyl)pyrazin-2-amine, provides a strong basis for hazard assessment. The primary hazards are anticipated to be acute toxicity via multiple routes and irritation to the skin and eyes.

Anticipated GHS Hazard Classification (Based on Analogs)

| Hazard Class | Category | Hazard Statement | Source (Analog) |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [5] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin | [5] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled | [5] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [6][7][8] |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | [6][7][8] |

Causality of Hazards

-

Acute Toxicity: The primary amine and pyrazine core, common in bioactive molecules, can be readily absorbed and may interfere with metabolic pathways. The trifluoromethyl analog is classified as harmful if swallowed, inhaled, or in contact with skin, suggesting systemic effects are possible following exposure[5].

-

Irritation: Aromatic amines are well-documented skin and eye irritants[9]. The basic nature of the amino group can disrupt the pH of tissues, leading to irritation. Direct contact should be rigorously avoided.

-

Chemical Reactivity: The pyrazine ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. This deficiency is further enhanced by the electron-withdrawing difluoromethyl group, making the ring susceptible to nucleophilic attack[10]. Conversely, the primary amine moiety is nucleophilic and basic, rendering the compound incompatible with strong acids (risk of strong exothermic reaction) and strong oxidizing agents[3][4].

Section 3: Standard Operating Protocol (SOP) for Laboratory Handling

A multi-layered approach combining engineering controls, personal protective equipment, and meticulous work practices is essential for mitigating exposure risks.

Engineering Controls

-

Primary Containment: All manipulations of 5-(Difluoromethyl)pyrazin-2-amine, including weighing, transfers, and preparation of solutions, must be performed within a certified chemical fume hood to prevent inhalation of dust or aerosols.

-

Emergency Equipment: A safety shower and eyewash station must be readily accessible and tested regularly[11][12].

Personal Protective Equipment (PPE) Selection

The selection of PPE is a critical control point. The following diagram outlines the decision-making process for handling this compound.

Caption: PPE selection workflow for handling the compound.

Step-by-Step Handling Protocol: Weighing and Dissolving

This protocol is a self-validating system designed to minimize exposure.

-

Preparation:

-

Don all required PPE as determined by the workflow above (lab coat, nitrile gloves, safety goggles).

-

Verify the chemical fume hood is functioning correctly (check airflow monitor).

-

Cover the work surface within the fume hood with absorbent, disposable bench paper.

-

Assemble all necessary equipment (spatula, weigh paper/boat, receiving flask with solvent, magnetic stir bar, glassware) inside the hood.

-

-

Weighing:

-

Tare the weigh boat on the analytical balance.

-

Carefully transfer the desired amount of 5-(Difluoromethyl)pyrazin-2-amine from the stock bottle to the weigh boat using a clean spatula. Perform this transfer slowly to avoid creating airborne dust.

-

Close the stock bottle immediately and securely.

-

-

Transfer and Dissolution:

-

Carefully add the weighed solid to the receiving flask containing the solvent.

-

If necessary, use a small amount of the solvent to rinse the weigh boat to ensure a quantitative transfer.

-

Cap the flask and begin stirring.

-

-

Decontamination and Waste Disposal:

-

Immediately dispose of the used weigh boat, bench paper, and any contaminated consumables (e.g., pipette tips) into a designated solid hazardous waste container located within the fume hood.

-

Wipe down the spatula and the work surface with a suitable solvent (e.g., 70% ethanol) and dispose of the cleaning wipes as hazardous waste.

-

Remove gloves using the proper technique (without touching the outer surface) and dispose of them in the hazardous waste container[12]. Wash hands and face thoroughly with soap and water[7][11].

-

Section 4: Storage and Incompatibility

Improper storage is a common cause of laboratory incidents. This compound must be stored with consideration for its reactivity.

-

Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area, preferably in a refrigerator designated for chemical storage at 0-8 °C [1].

-

Incompatibilities: Segregate from the following classes of chemicals to prevent hazardous reactions[3][4]:

| Incompatible Material | Reason for Incompatibility |

| Strong Acids | The basic amine group will undergo a vigorous, potentially violent exothermic acid-base neutralization reaction. |

| Strong Oxidizing Agents | The amine group can be oxidized, leading to a potentially explosive reaction and the generation of toxic fumes. |

| Strong Bases | While less reactive than with acids, strong bases should be avoided to prevent potential degradation or side reactions. |

Section 5: Emergency Response Protocols

Rapid and correct response to an exposure or spill is critical.

First Aid Measures

Immediate action is required for any exposure. Always seek medical attention after providing first aid.

| Exposure Route | First Aid Protocol | Source |

| Inhalation | Immediately move the affected person to fresh air. If breathing has stopped or is difficult, provide artificial respiration or oxygen. Keep the person warm and at rest. Seek immediate medical attention. | [13][14][15] |

| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water and soap for at least 15 minutes. Seek immediate medical attention. | [15][16][17] |

| Eye Contact | Immediately flush eyes with large amounts of water for at least 15-30 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [7][13][16] |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [11][15][16] |

Spill Response

The following decision tree provides a logical framework for responding to a spill.

Caption: Decision tree for spill response procedures.

For a minor solid spill (<1g) inside a fume hood:

-

Ensure proper PPE is worn.

-

Gently cover the spill with dry sand or vermiculite to prevent dust from becoming airborne.

-

Carefully sweep the mixture into a clearly labeled container for hazardous waste disposal[8].

-

Decontaminate the area with a cloth dampened with a suitable solvent, and dispose of the cloth as hazardous waste[12].

Section 6: Waste Management

All waste containing 5-(Difluoromethyl)pyrazin-2-amine, including contaminated consumables, unused material, and spill cleanup debris, must be treated as hazardous chemical waste.

-

Containers: Use clearly labeled, sealed containers appropriate for solid chemical waste.

-

Disposal: Dispose of waste in accordance with all applicable local, state, and federal environmental regulations. Do not dispose of it down the drain or in regular trash.

References

- Material Safety Data Sheet I - Regulations.gov. (n.d.).

- Safety Data Sheet - BASF. (2025, December 1).

- SAFETY DATA SHEET - Tokyo Chemical Industry Co., Ltd. (2025, March 28).

- First Aid Procedures for Chemical Hazards | NIOSH - CDC. (n.d.).

- 5-(Difluoromethyl)pyrazin-2-amine | 1785551-80-5 | Benchchem. (n.d.).

- Safety Data Sheet - Advanced Biotech. (2025, January 25).

- SAFETY DATA SHEET - Fisher Scientific. (2010, November 24).

- 5-(Trifluoromethyl)pyrazin-2-amine | C5H4F3N3 | CID 13341115 - PubChem. (n.d.).

- SAFETY DATA SHEET - Fisher Scientific. (n.d.).

- SAFETY DATA SHEET - Enamine. (2021, March 10).

- MATERIAL SAFETY DATA SHEET - Gujarat Fluorochemicals Limited. (2016, December 31).

- 5-(Difluoromethyl)pyrazin-2-amine 95.00% | CAS: 1785551-80-5 | AChemBlock. (n.d.).

- SAFETY DATA SHEET - Fisher Scientific. (n.d.).

- SAFETY DATA SHEET - Enamine. (n.d.).

- SAFETY DATA SHEET - Fisher Scientific. (2023, August 24).

- 5-(Trifluoromethyl)pyrazin-2-amine - Advanced Biochemicals. (n.d.).

- Material Safety Data Sheet - 1,3-Dimethyl-1H-pyrazol-5-amine, 97% - Cole-Parmer. (n.d.).

- Fluoroalkyl Amino Reagents (FARs): A General Approach towards the Synthesis of Heterocyclic Compounds Bearing Emergent Fluorinated Substituents - NIH. (n.d.).

- Aliphatic amines A 1 Information and recommendations for first responders - Chemical Emergency Medical Guidelines. (n.d.).

- SAFETY DATA SHEET - Fisher Scientific. (n.d.).

- Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide or EtOH. (2023, February). Journal of Chemical Research, 47(1).

- PYRAZINE DERIVATIVES (JECFA Food Additives Series 48) - Inchem.org. (n.d.).

- 5-(DIFLUOROMETHYL)PYRAZIN-2-AMINE - Fujifilm Wako Pure Chemical Corporation. (n.d.).

Sources

- 1. 5-(Difluoromethyl)pyrazin-2-amine 95.00% | CAS: 1785551-80-5 | AChemBlock [achemblock.com]

- 2. 1785551-80-5・5-(DIFLUOROMETHYL)PYRAZIN-2-AMINE・5-(DIFLUOROMETHYL)PYRAZIN-2-AMINE【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]

- 3. fishersci.com [fishersci.com]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. 5-(Trifluoromethyl)pyrazin-2-amine | C5H4F3N3 | CID 13341115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. download.basf.com [download.basf.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. medicalguidelines.basf.com [medicalguidelines.basf.com]

- 10. 5-(Difluoromethyl)pyrazin-2-amine | 1785551-80-5 | Benchchem [benchchem.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. enamine.enamine.net [enamine.enamine.net]

- 13. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 14. enamine.enamine.net [enamine.enamine.net]

- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 16. gfl.co.in [gfl.co.in]

- 17. fishersci.nl [fishersci.nl]

Methodological & Application

Application Note: Scalable Synthesis of 5-(Difluoromethyl)pyrazin-2-amine

Executive Summary

The difluoromethyl (

Unlike direct C–H functionalization methods, which often suffer from poor regioselectivity (C5 vs. C6 isomers) and low yields on electron-deficient heterocycles, this stepwise approach utilizes a regioselective bromination followed by a copper-mediated cross-coupling . This route ensures high isomeric purity and reproducibility suitable for GLP (Good Laboratory Practice) environments.

Core Synthesis Pathway

-

Regioselective Bromination: Electrophilic substitution using NBS.

-

Strategic Protection:

-Boc protection to prevent catalyst poisoning. -

Cross-Coupling: Copper-mediated difluoromethylation using

. -

Deprotection: Acidic cleavage to yield the final free amine.

Retrosynthetic Analysis & Logic

The synthesis is designed to overcome the inherent deactivating nature of the pyrazine ring while leveraging the directing power of the amino group.

Figure 1: Retrosynthetic disconnection showing the stepwise construction of the target molecule.

Detailed Experimental Protocols

Step 1: Regioselective Bromination

Objective: Synthesize 5-bromopyrazin-2-amine. Rationale: The amino group at C2 activates the C3 (ortho) and C5 (para) positions. However, in pyrazine systems, bromination with NBS in polar aprotic solvents favors the C5 position due to steric clearance and electronic stability of the intermediate.

Reagents:

-

Pyrazin-2-amine (1.0 equiv)

- -Bromosuccinimide (NBS) (1.05 equiv)

-

Acetonitrile (MeCN) [0.5 M concentration]

Protocol:

-

Charge a reaction vessel with pyrazin-2-amine (e.g., 10.0 g, 105 mmol) and dissolve in MeCN (210 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Add NBS (19.6 g, 110 mmol) portion-wise over 30 minutes. Critical: Keep the reaction in the dark (wrap flask in foil) to suppress radical side-reactions.

-

Allow the mixture to warm to room temperature (RT) and stir for 12 hours.

-

Workup: Concentrate the solvent under reduced pressure to ~20% volume. Add cold water (200 mL) to precipitate the product.

-

Filter the solid, wash with cold water (

mL) and hexanes ( -

Dry in a vacuum oven at 40 °C.

Expected Yield: 85–95% (Yellow solid).

Data Validation:

Step 2: Amine Protection (Boc-Strategy)

Objective: Synthesize tert-butyl (5-bromopyrazin-2-yl)carbamate. Rationale: Free primary amines are potent ligands for Copper(I). Unprotected amines will chelate the Cu catalyst in Step 3, quenching the reaction. The Boc group provides steric bulk and electronic withdrawal, preventing this interference.

Reagents:

-

5-Bromopyrazin-2-amine (1.0 equiv)

-

Di-tert-butyl dicarbonate (

) (1.2 equiv) -

4-Dimethylaminopyridine (DMAP) (0.1 equiv)

-

Triethylamine (TEA) (1.5 equiv)

-

Dichloromethane (DCM) [0.3 M]

Protocol:

-

Dissolve 5-bromopyrazin-2-amine (10.0 g, 57.5 mmol) in DCM (190 mL).

-

Add TEA (12.0 mL, 86 mmol) and DMAP (0.7 g, 5.75 mmol).

-

Add a solution of

(15.0 g, 69 mmol) in DCM (20 mL) dropwise at 0 °C. -

Stir at RT for 16 hours.

-

Workup: Wash with 1M HCl (to remove DMAP/TEA), saturated

, and brine. -

Dry over

, filter, and concentrate. -

Purify via silica gel chromatography (Hexanes/EtOAc gradient).

Expected Yield: 80–90%.

Step 3: Copper-Mediated Difluoromethylation

Objective: Synthesize tert-butyl (5-(difluoromethyl)pyrazin-2-yl)carbamate.

Rationale: This is the critical C–C bond forming step. We utilize the Shen/Vicic protocol employing (Difluoromethyl)trimethylsilane (

Reagents:

-

N-Boc-5-bromopyrazin-2-amine (1.0 equiv)

- (2.0 equiv)

-

Copper(I) Iodide (CuI) (0.2 equiv - 20 mol%)

-

1,10-Phenanthroline (0.2 equiv - 20 mol%)

-

Cesium Fluoride (CsF) (2.0 equiv)

-

Solvent: DMF or NMP (degassed) [0.2 M]

Protocol:

-

Glovebox/Schlenk Line Required: In a dry reaction vial, combine CuI (20 mol%), Phenanthroline (20 mol%), and CsF (2.0 equiv).

-

Add the N-Boc-substrate (1.0 equiv).

-

Evacuate and backfill with Argon (

). -

Add dry, degassed DMF .

-

Add

(2.0 equiv) via syringe. -

Seal the vessel and heat to 80–100 °C for 18 hours.

-

Workup: Cool to RT. Dilute with EtOAc and filter through a pad of Celite.

-

Wash the filtrate with water (

) to remove DMF (critical for crystallization). -

Purify via silica gel chromatography.

Expected Yield: 60–75%.

Step 4: Deprotection

Objective: Isolate 5-(difluoromethyl)pyrazin-2-amine. Rationale: Acidic cleavage of the Boc group.

Protocol:

-

Dissolve the intermediate in DCM [0.1 M].

-

Add Trifluoroacetic acid (TFA) (20 equiv) or 4M HCl in Dioxane.

-

Stir at RT for 2–4 hours (monitor by TLC).

-